molecular formula C13H12O2 B154424 1,4-Benzenediol, 2-(phenylmethyl)- CAS No. 1706-73-6

1,4-Benzenediol, 2-(phenylmethyl)-

Cat. No.: B154424
CAS No.: 1706-73-6
M. Wt: 200.23 g/mol
InChI Key: NEWPHVNFSATQRX-UHFFFAOYSA-N
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Description

1,4-Benzenediol, 2-(phenylmethyl)- (CAS: 65565-58-4) is a substituted hydroquinone derivative featuring a phenylmethyl (benzyl) group at the 2-position of the 1,4-benzenediol backbone.

Properties

CAS No.

1706-73-6

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

2-benzylbenzene-1,4-diol

InChI

InChI=1S/C13H12O2/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9,14-15H,8H2

InChI Key

NEWPHVNFSATQRX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=C(C=CC(=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC(=C2)O)O

melting_point

105.8 °C

Other CAS No.

1706-73-6

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The phenylmethyl substituent distinguishes 1,4-benzenediol, 2-(phenylmethyl)- from other derivatives. Key comparisons include:

Compound Substituent Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Properties
1,4-Benzenediol None C₆H₆O₂ 110.11 172–175 High solubility in polar solvents
TBHQ (2-tert-butyl-) tert-butyl C₁₀H₁₄O₂ 166.22 125–131 Lipophilic, heat-stable antioxidant
2-(1-Phenylethyl)- Phenylethyl C₁₄H₁₄O₂ 214.26 N/A Increased steric hindrance
2-Hexyl- (dibenzoate) Hexyl + benzoate C₂₆H₂₆O₄ 402.48 N/A High molecular weight, esterified
2-(Phenylmethyl)- Phenylmethyl C₁₃H₁₂O₂ 200.23 N/A Aromatic substituent, moderate lipophilicity

Key Observations :

  • Compared to TBHQ, the phenylmethyl group lacks the branched tert-butyl structure, which may reduce thermal stability but improve compatibility with aromatic matrices (e.g., polymers) .

Comparison :

  • Alkyl derivatives (e.g., hexyl) require milder conditions compared to aryl groups, which may need stronger catalysts or higher temperatures due to steric and electronic effects .
Solubility and Stability
  • Hydroquinone: Highly soluble in ethanol and water .
  • TBHQ: Soluble in lipids and organic solvents (e.g., methanol) due to tert-butyl group .
  • 2-(Phenylmethyl)-: Likely soluble in toluene or ethyl acetate, similar to monoacetate derivatives .

Stability :

  • TBHQ’s branched structure resists thermal degradation, whereas linear substituents (e.g., phenylmethyl) may oxidize more readily .

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